molecular formula C11H16ClN3O2S B2609650 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline CAS No. 848369-69-7

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline

Cat. No.: B2609650
CAS No.: 848369-69-7
M. Wt: 289.78
InChI Key: FHORSCVYNQWSDW-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline is a chemical compound with the molecular formula C11H16ClN3O2S and a molecular weight of 289.78 g/mol . This compound is characterized by the presence of a chloro group, a piperazine ring, and a sulfonyl group attached to an aniline moiety. It is used primarily in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline typically involves the reaction of 2-chloroaniline with 4-methylpiperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonium salts for the cyclization of 1,2-diamine derivatives . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: DBU, sodium hydroxide, and potassium carbonate are commonly used bases.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted anilines, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, sulfonyl group, and piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHORSCVYNQWSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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